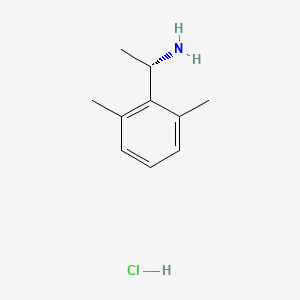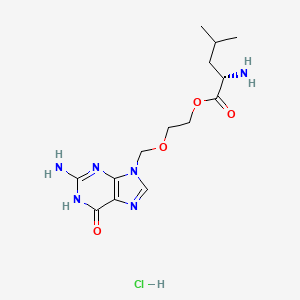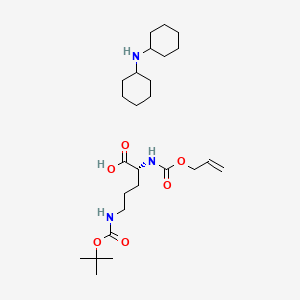![molecular formula C7H5NO B1149489 Cyclopenta[c]pyrrol-4(1H)-one CAS No. 130658-09-2](/img/structure/B1149489.png)
Cyclopenta[c]pyrrol-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta[c]pyrrol-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a cyclopentane ring and an amine group can undergo cyclization to form the desired pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
Cyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the compound.
科学研究应用
Cyclopenta[c]pyrrol-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of Cyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
Cyclopenta[b]pyrroles: These compounds have a similar fused ring system but differ in the position of the nitrogen atom.
Pyrrolo[1,2-a]quinoxalines: These compounds feature a pyrrole ring fused with a quinoxaline ring, offering different chemical properties and applications.
Cyclopenta[b]pyrrolines: These compounds are structurally related but have different substitution patterns and reactivity.
Uniqueness
Cyclopenta[c]pyrrol-4(1H)-one is unique due to its specific ring fusion and the position of the nitrogen atom within the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
130658-09-2 |
|---|---|
分子式 |
C7H5NO |
分子量 |
119.1207 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)




![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)
